molecular formula C11H8BrNO B8774208 1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile

1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile

Cat. No. B8774208
M. Wt: 250.09 g/mol
InChI Key: PYDVHDJDHOYSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromophenyl)-3-oxocyclobutanecarbonitrile

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(3-bromophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2

InChI Key

PYDVHDJDHOYSFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromophenylacetonitrile (7.55 g, 38.5 mmol) and 1,3-dibromo-2,2-dimethyoxypropane (10.09 g, 38.5 mmol) in dry DMSO (100 ml) was added in two portions sodium hydride (3.23 g of 60% dispersion in oil, 81 mmol) while the mixture was cooled in a water bath. The mixture was stirred at RT for 10 minutes, and heated at 60° C. in an oil bath for 6 hours. The reaction was diluted with water and extracted with EtOAc. The organic layer was separated, washed with water and the solvent removed. The residual red oil was eluted through a short pad of silica, eluent 10% EtOAc/Hexane. The resulting ketal was dissolved in acetone (100 ml) and 1N aqueous HCl (10 ml) and heated at reflux for 6 hours under a nitrogen atmosphere. The solvent was removed and the residue was neutralized by treatment with aqueous NaHCO3 and extracted with EtOAc. The solvent was removed and the residue was chromatographed (SiO2, eluent 10% EtOAc in hexane) to give a yellow oil which solidified on drying under vacuum.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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